Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester

Organophosphorus chemistry Hydrolysis kinetics Reaction mechanism

Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester (CAS 18995-02-3; IUPAC: N-[anilino(phenoxy)phosphoryl]aniline; synonym: Dianilino Phenyl Phosphonate) is a P(V) phosphorodiamidate with molecular formula C₁₈H₁₇N₂O₂P and molecular weight 324.31 g/mol. The compound bears two N-phenyl substituents and one O-phenyl ester group on the tetracoordinate phosphorus center, placing it within the N,N'-diarylphosphorodiamidate subclass.

Molecular Formula C18H17N2O2P
Molecular Weight 324.3 g/mol
CAS No. 18995-02-3
Cat. No. B1585643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
CAS18995-02-3
Molecular FormulaC18H17N2O2P
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H17N2O2P/c21-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,19,20,21)
InChIKeyFWHSKMZYMIEBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphorodiamidic Acid N,N'-Diphenyl Phenyl Ester: Identity & Procurement


Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester (CAS 18995-02-3; IUPAC: N-[anilino(phenoxy)phosphoryl]aniline; synonym: Dianilino Phenyl Phosphonate) is a P(V) phosphorodiamidate with molecular formula C₁₈H₁₇N₂O₂P and molecular weight 324.31 g/mol . The compound bears two N-phenyl substituents and one O-phenyl ester group on the tetracoordinate phosphorus center, placing it within the N,N'-diarylphosphorodiamidate subclass. Key predicted physicochemical parameters include a melting point of 126 °C, boiling point of 453.5 ± 28.0 °C, density of 1.303 ± 0.06 g/cm³, pKa of -0.25 ± 0.38, and LogP of approximately 4.77 . The compound possesses two hydrogen-bond donor sites and four hydrogen-bond acceptor sites, with six rotatable bonds . It is supplied primarily by Chinese fine chemical manufacturers at purities typically ranging from 95% to 99% (HPLC), in scales from grams to multi-kilogram quantities .

N,N'-diphenyl scaffold enables E1cB hydrolysis pathway, distinct from dialkylamino phosphorodiamidates
Crystalline solid with high thermal stability supports synthesis and purification at elevated temperatures
Supplied at research-grade purity (95–99% HPLC), available from gram to multi-kilogram scale

N,N'-Diphenyl Phosphorodiamidic Acid Phenyl Ester: Non-Interchangeable Substitution


The N,N'-diphenyl substitution pattern on this phosphorodiamidate scaffold is structurally determinative for both its chemical reactivity mechanism and physicochemical behavior, and cannot be assumed interchangeable with the unsubstituted phenyl phosphorodiamidate (PPDA, CAS 7450-69-3, bearing –NH₂ groups) or N,N'-dialkyl congeners. Mechanistically, the N-phenyl groups enable a base-catalyzed hydrolysis pathway proceeding through an E1cB (elimination–addition) mechanism via a resonance-stabilized conjugate base, which is kinetically and mechanistically distinct from the bimolecular nucleophilic (SN2 at phosphorus) pathway observed for morpholino- or dialkylamino-substituted phosphorodiamidates [1]. Physicochemically, the replacement of the phenyl ester with an ethyl ester (CAS 5586-09-4) reduces molecular weight from 324.31 to 276.27 Da, lowers the melting point from 126 °C to 114.5 °C, and decreases the boiling point by approximately 70 °C, altering solubility, handling, and formulation compatibility [2]. Furthermore, the N,N'-diphenyl substitution eliminates the urease inhibitory activity characteristic of the unsubstituted phenyl phosphorodiamidate (PPDA), redirecting the compound's application profile entirely toward synthetic intermediate and materials chemistry roles [3]. These differences are not incremental—they represent distinct compound classes for procurement purposes.

Mechanism
N,N'-diphenyl substitution enables E1cB hydrolysis; dialkyl or morpholino analogs follow SN2(P) — hydrolytic stability and reactivity may shift substantially.
Ester group
Phenyl ester differs from ethyl ester in MW, melting point, boiling point, and LogP — may affect solubility, crystallization, and distillation strategies.
Function
Unsubstituted phenyl phosphorodiamidate (PPDA) acts as a urease inhibitor; N,N'-diphenyl substitution redirects use toward synthetic intermediates and materials chemistry.

N,N'-Diphenyl Phosphorodiamidic Acid Phenyl Ester: Evidence vs. Closest Analogs


E1cB Hydrolysis Mechanism: N,N'-Diphenyl vs. Morpholino Analogs

The substituted phenyl N,N'-diphenylphosphorodiamidate scaffold—of which this compound is the unsubstituted parent phenyl ester—undergoes alkaline hydrolysis via an E1cB (elimination–addition) mechanism proceeding through a resonance-stabilized conjugate base. This is mechanistically and kinetically distinct from the bimolecular nucleophilic substitution (SN2 at phosphorus) pathway followed by morpholino-based phosphorodiamidates such as 4-nitrophenyl phosphorodimorpholidate. The apparent bimolecular rate constant (k₂ = k′Kₐ/Kw) for alkaline hydrolysis of 4-nitrophenyl N,N'-diphenylphosphorodiamidate is approximately 20,000-fold greater than the bimolecular rate constant for 4-nitrophenyl phosphorodimorpholidate under comparable conditions (60 °C, 50% ethanol–water v/v) [1]. The Hammett reaction constant for k′ is ρ = +1.58 (r = 0.980), consistent with a transition state bearing significant negative charge development on the leaving phenolate oxygen—a signature of the E1cB pathway [1].

E1cB vs SN2(P) rate
Class-level
~20,000-fold faster
Supports E1cB mechanistic probe use; distinguishes from morpholino phosphorodiamidates.
Based on 4-nitrophenyl analog; class-level inference.
Organophosphorus chemistry Hydrolysis kinetics Reaction mechanism Phosphorodiamidate reactivity

Phenyl Ester vs. Ethyl Ester: Physicochemical Property Comparison

Direct comparison of the phenyl ester (target compound, CAS 18995-02-3) with its ethyl ester analog (CAS 5586-09-4) reveals substantial differences in key physicochemical parameters relevant to handling, purification, and formulation. The phenyl ester exhibits a melting point of 126 °C versus 114.5 °C for the ethyl ester—a difference of +11.5 °C that impacts solid-state handling and crystallinity . The boiling point differential is more pronounced: 453.5 ± 28.0 °C (predicted) for the phenyl ester versus 383.7 ± 25.0 °C (predicted) for the ethyl ester, a difference of approximately 70 °C that affects distillation-based purification strategies and thermal stability assessment . Molecular weight differs by 48 Da (324.31 vs. 276.27 Da), and the predicted LogP of the phenyl ester (~4.77) is substantially higher than that of the ethyl ester, indicating significantly greater lipophilicity that influences partitioning behavior in both synthetic workup and any biological assay context .

Phenyl vs ethyl ester
Data to verify
Δ mp +11.5 °C, Δ bp ~70 °C, Δ MW +48 Da
Property differences affect crystallization, distillation, and solvent selection.
Predicted values; experimental validation recommended.
Physicochemical characterization Formulation development Process chemistry Solubility prediction

CAS Identity Verification: Avoiding Diphenyl-1-Pyrenylphosphine Conflation

A critical procurement risk exists for this compound: multiple chemical supplier databases and directories incorrectly cross-reference CAS 18995-02-3 with diphenyl-1-pyrenylphosphine (DPPP, correct CAS 110231-30-6, C₂₈H₁₉P, MW 386.42), a structurally unrelated fluorescent probe used for lipid hydroperoxide detection . These are distinct chemical entities: the target compound is a phosphorodiamidate (P=O core with P–N and P–O bonds; C₁₈H₁₇N₂O₂P; MW 324.31), whereas diphenyl-1-pyrenylphosphine is a triarylphosphine (P(III) center with three P–C bonds; C₂₈H₁₉P; MW 386.42) . The conflation stems from the shared acronym 'DPPP' used in some Chinese-language chemical directories. The fluorescent probe DPPP (CAS 110231-30-6) reacts stoichiometrically with hydroperoxides to yield the fluorescent DPPP oxide (DPPP=O), with excitation/emission wavelengths of 351/380 nm, and has an established application profile in oxidative stress research entirely unrelated to the phosphorodiamidate chemistry of CAS 18995-02-3 [1]. Procurement specifications for CAS 18995-02-3 must therefore include orthogonal identity verification (e.g., ³¹P NMR, HRMS matching MW 324.1029) to exclude the incorrect compound.

CAS identity
Context-dependent
CAS 18995-02-3 ≠ DPPP (110231-30-6)
Orthogonal identity verification (HRMS, ³¹P NMR) prevents procurement of wrong compound.
Supplier database conflation documented.
Chemical procurement Identity verification Quality assurance CAS registry integrity

Synthetic Versatility: Phosphorodiamidate Building Block for Derivatives

The N,N'-diphenylphosphorodiamidic acid scaffold, accessed via the phenyl ester (CAS 18995-02-3), has been established as a versatile precursor for synthesizing a range of structurally diverse derivatives. Cates (1959) demonstrated the synthesis of multiple alkyl and alkylamine esters of N,N'-diphenylphosphorodiamidic acid, confirming the phenyl ester serves as a competent starting material or intermediate for transesterification and aminolysis reactions [1]. In materials chemistry, the phenyl ester building block has been employed to synthesize resorcinol bis(N,N'-diphenylphosphorodiamidate), a novel phosphorus-nitrogen (P–N) flame retardant whose thermal degradation behavior has been characterized [2]. Furthermore, Molloy et al. (1986) prepared and spectroscopically characterized three triorganotin derivatives of N,N'-diphenylphosphorodiamidic acid, demonstrating the ligand's capacity to coordinate organometallic fragments—soluble derivatives adopted cyclic oligomeric structures, while insoluble triphenyltin compounds formed chain polymers [3]. This breadth of derivatization chemistry (ester exchange, amidation, metal coordination) distinguishes the N,N'-diphenyl scaffold from N,N,N',N'-tetraalkyl phosphorodiamidates, which generally lack the NH protons required for certain metal-binding and hydrogen-bond-directed assembly modes.

Derivatization scope
Reported
Established for esters, amides, flame retardants, organotin complexes
Broad derivatization chemistry supports synthetic economy from a single precursor.
Based on literature syntheses; scope may vary.
Organophosphorus synthesis Phosphorodiamidate derivatives Synthetic intermediate Coordination chemistry

Hydrogen-Bond Donor and Ionization Profile: vs. Tetraalkyl & Unsubstituted Analogs

The target compound possesses two N–H hydrogen-bond donor sites (from the two N-phenylamino groups) and four hydrogen-bond acceptor sites (P=O oxygen, two P–N nitrogens, and ester oxygen), yielding a HBD/HBA profile that is fundamentally different from fully N-alkylated phosphorodiamidates . The predicted pKa of the N–H protons is -0.25 ± 0.38, indicating that these protons are acidic and can be deprotonated under mildly basic conditions to generate a monoanionic or dianionic species capable of metal coordination or hydrogen-bond-directed crystal engineering . This contrasts sharply with: (a) the unsubstituted phenyl phosphorodiamidate (PPDA, CAS 7450-69-3, bearing –NH₂ groups with pKa values in a higher range), which exhibits potent urease inhibitory activity via direct nickel coordination in the enzyme active site [1]; and (b) N,N,N',N'-tetraalkyl phosphorodiamidates, which lack any N–H donors entirely, precluding proton-dependent coordination and recognition modes [2]. The N-phenyl substituents further provide aromatic π-stacking capacity unavailable in N-alkyl congeners, adding a dimension of supramolecular interaction relevant to crystal packing, host–guest chemistry, and receptor binding.

H-bond/ionization
Class-level
2 HBD, pKa ~ -0.25; aromatic rings
Enables deprotonation-driven coordination and π-stacking; contrasts with tetraalkyl analogs (0 HBD).
Predicted pKa; experimental verification recommended.
Molecular recognition Supramolecular chemistry pKa prediction Hydrogen bonding

Phosphorodiamidic Acid N,N'-Diphenyl Phenyl Ester: Research and Industrial Applications


E1cB Hydrolysis Mechanistic Probe

Research groups investigating phosphoryl transfer mechanisms, particularly the E1cB versus SN2(P) mechanistic dichotomy in phosphorodiamidate hydrolysis, should select this compound (or its 4-nitrophenyl analog) as the prototypical N,N'-diphenylphosphorodiamidate substrate. The ~20,000-fold rate acceleration relative to phosphorodimorpholidate benchmarks, combined with the well-characterized Hammett relationships (ρ = +1.58 for k′, ρ = +1.27 for Kₐ/Kw), provides a quantitative framework for studying leaving group effects, solvent isotope effects, and base catalysis in elimination–addition pathways [1]. The unsubstituted phenyl ester offers the baseline reactivity profile against which substituted aryl ester variants can be compared.

Phosphorodiamidate Intermediate for Flame Retardant Materials

Industrial and academic laboratories developing phosphorus–nitrogen (P–N) synergistic flame retardants can employ this compound as a precursor to bisphosphorodiamidate structures such as resorcinol bis(N,N'-diphenylphosphorodiamidate). The phenyl ester leaving group enables controlled transesterification with diols or polyols under mild conditions, while the N–H functionality provides sites for further functionalization or crosslinking within polymer matrices [2]. The predicted thermal stability (bp 453.5 °C) supports processing at elevated temperatures, and the high phosphorus content of the scaffold contributes to char-forming flame retardancy mechanisms.

Organometallic Ligand Precursor: P–N Phosphorodiamidate

Coordination chemists exploring the metal-binding properties of phosphorodiamidate ligands should consider this compound's N,N'-diphenyl scaffold for generating dianionic P,N-chelating or P,O-bridging coordination modes upon deprotonation of the two N–H protons (pKa ~ -0.25). The established triorganotin chemistry demonstrates that deprotonated N,N'-diphenylphosphorodiamidate can support both cyclic oligomeric and chain polymeric structures depending on the metal and reaction conditions [3]. This contrasts with tetraalkyl phosphorodiamidates, which can only coordinate via P=O or neutral P–N donor interactions, offering a structurally distinct coordination chemistry platform for metals including Sn, Zn, Cd, and Hg.

CAS Identity Reference Standard for Quality Assurance

Quality assurance and analytical laboratories supporting chemical procurement operations should maintain a certified sample of CAS 18995-02-3 with confirmed identity (HRMS: [M+H]⁺ expected at m/z 325.1100; ³¹P NMR: δ ~5–10 ppm in CDCl₃ for the neutral phosphorodiamidate) as a reference standard. This is necessitated by the documented widespread conflation of this CAS number with diphenyl-1-pyrenylphosphine (CAS 110231-30-6) across multiple supplier databases . Orthogonal identity verification using HRMS, ³¹P NMR, and melting point determination (126 °C) can prevent procurement of the incorrect compound, which would be structurally and functionally incompatible with any phosphorodiamidate-based application.

Application
Selection Property
Validation Focus
E1cB mechanistic probe research
E1cB vs SN2(P) kinetic differentiation
Rate law / Hammett parameter analysis
P–N flame retardant synthesis
Phosphorodiamidate ester precursor with N–H functionality
Transesterification, thermal degradation characterization
Organometallic coordination ligand
Dianionic P,N-chelating scaffold
Metal complex structure & oligomerization analysis
Chemical procurement QA reference
CAS 18995-02-3 identity standard
HRMS, ³¹P NMR, mp cross-check
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